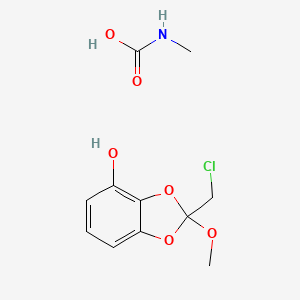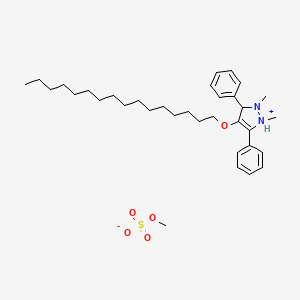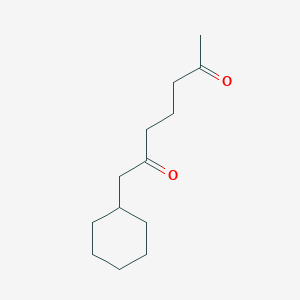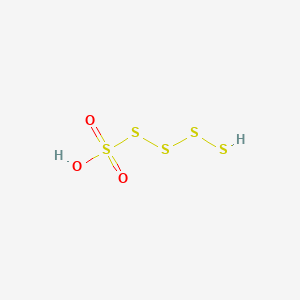
Tetrasulfane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasulfane-1-sulfonic acid is an organosulfur compound characterized by the presence of multiple sulfur atoms. This compound is part of the sulfonic acid family, which is known for its strong acidic properties and significant industrial applications. The unique structure of this compound, with its multiple sulfur atoms, makes it an interesting subject for various chemical and industrial studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrasulfane-1-sulfonic acid typically involves the reaction of sulfur compounds with sulfonating agents. One common method is the sulfonation of alkanes with sulfur dioxide in the presence of oxygen . This process can be optimized by adjusting the reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes. These processes involve the use of sulfur trioxide as a sulfonating agent, which reacts with organic substrates to form the desired sulfonic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrasulfane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of sulfur atoms to higher oxidation states, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfinates, and thiols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetrasulfane-1-sulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s unique sulfur-sulfur bonds make it useful in studying biological processes involving sulfur metabolism.
Wirkmechanismus
The mechanism of action of tetrasulfane-1-sulfonic acid involves its ability to donate protons due to its strong acidic nature. This property allows it to participate in various catalytic processes, where it acts as a proton donor to facilitate chemical reactions. The compound’s multiple sulfur atoms also enable it to form stable complexes with metals, which can be used in catalysis and other industrial applications .
Vergleich Mit ähnlichen Verbindungen
Diallyltetrasulfide: Found in garlic, known for its antimicrobial properties.
Dipropyltetrasulfide: Found in onions, exhibits similar biological activities.
Methanesulfonic Acid: A simpler sulfonic acid with widespread industrial use.
Uniqueness: Tetrasulfane-1-sulfonic acid stands out due to its multiple sulfur atoms, which provide unique chemical reactivity and stability. This makes it particularly useful in applications requiring strong acidic properties and the ability to form stable complexes with metals .
Eigenschaften
CAS-Nummer |
60789-20-0 |
|---|---|
Molekularformel |
H2O3S5 |
Molekulargewicht |
210.4 g/mol |
InChI |
InChI=1S/H2O3S5/c1-8(2,3)7-6-5-4/h4H,(H,1,2,3) |
InChI-Schlüssel |
AHEYJHZKUQSOJJ-UHFFFAOYSA-N |
Kanonische SMILES |
OS(=O)(=O)SSSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


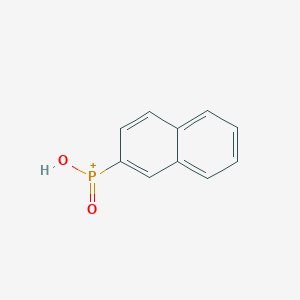
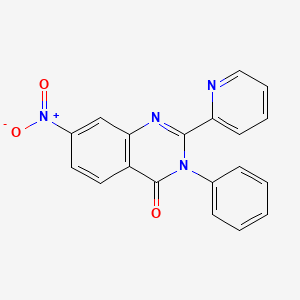
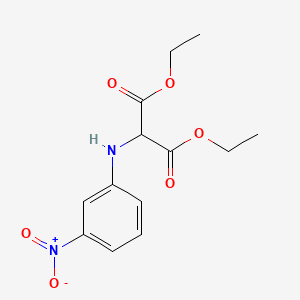
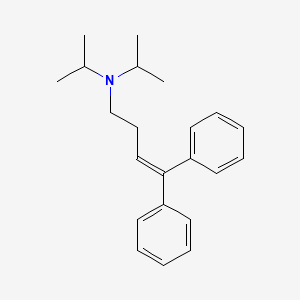
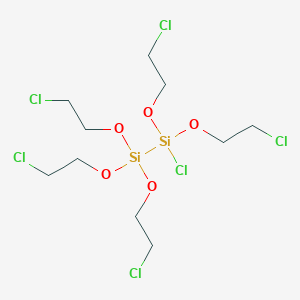
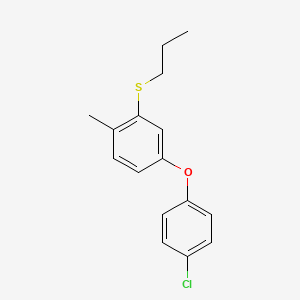
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
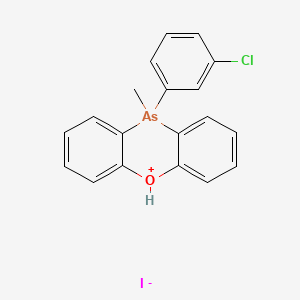


![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
